1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C13H20N2O2Si and its molecular weight is 264.39 g/mol. The purity is usually 95%.
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Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly referred to as compound 1, is a pyrrolopyridine derivative with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Basic Information
Property | Details |
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IUPAC Name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
CAS Number | 879132-48-6 |
Molecular Formula | C₁₃H₂₀N₂O₂Si |
Molecular Weight | 264.40 g/mol |
Purity | 95.00% - 98.0% (varies by source) |
Appearance | Light brown to orange solid |
Compound 1 has been identified as a potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase, which plays a crucial role in the survival and proliferation of macrophages and other immune cells. The IC50 value for CSF1R inhibition has been reported at low nanomolar concentrations (e.g., IC50 = 3.0 nM), indicating strong binding affinity and potential therapeutic applications in inflammatory diseases and cancers where CSF1R is implicated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trimethylsilyl group significantly enhances the compound's bioavailability and solubility, which are critical for its efficacy in biological systems. Variations in the pyrrolo[2,3-b]pyridine scaffold have shown that modifications at specific positions can drastically alter potency against CSF1R and other kinases .
Inhibition Studies
A study investigating various pyrrolopyridine derivatives found that compound 1 exhibited a robust inhibition profile against CSF1R compared to its analogs. The study utilized enzymatic assays to measure inhibition rates, confirming that structural modifications led to varied potency levels .
Cellular Assays
In cellular models, compound 1 demonstrated significant effects on macrophage activation and proliferation. Treatment with compound 1 resulted in decreased macrophage migration and altered cytokine production, suggesting its potential use in therapies targeting macrophage-related pathologies .
Absorption and Bioavailability
The pharmacokinetic profile of compound 1 suggests high gastrointestinal absorption with a bioavailability score of approximately 0.55. This indicates favorable properties for oral administration .
Solubility Profile
The solubility data shows that compound 1 is moderately soluble in aqueous environments, which is beneficial for its absorption and distribution within biological systems .
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2Si/c1-18(2,3)8-7-17-10-15-12(16)9-11-5-4-6-14-13(11)15/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIGHDOSSXBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726649 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-48-6 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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